Technical Monograph: Ammonium Dibenzyl Phosphate (CAS 1277151-44-6)
Technical Monograph: Ammonium Dibenzyl Phosphate (CAS 1277151-44-6)
[1]
Executive Summary
Ammonium dibenzyl phosphate (CAS 1277151-44-6) serves as a critical phosphorylation reagent in organic synthesis and medicinal chemistry. Distinct from its free acid counterpart (Dibenzyl phosphate, CAS 1623-08-1), the ammonium salt offers superior shelf stability and handling characteristics, mitigating the disproportionation and hydrolysis risks associated with the free acid.
This reagent is primarily utilized to introduce the phosphate moiety into small molecules, peptides, and nucleosides. Its benzyl protecting groups are orthogonal to acid/base labile groups, removable exclusively via hydrogenolysis (Pd/C,
Chemical Identity & Physicochemical Properties[2]
The following data consolidates the structural and physical parameters of the compound. Unlike the free acid, which often presents as a low-melting solid or oil prone to degradation, the ammonium salt typically exists as a stable crystalline solid.
| Property | Specification |
| Chemical Name | Ammonium dibenzyl phosphate; Phosphoric acid, bis(phenylmethyl) ester, ammonium salt |
| CAS Registry Number | 1277151-44-6 |
| Molecular Formula | |
| Molecular Weight | 295.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMF; sparingly soluble in non-polar ethers.[1] |
| pKa (Conjugate Acid) | ~1.5 - 2.0 (Phosphate first ionization) |
| Stability | Hygroscopic; store at -20°C to prevent hydrolysis. |
| SMILES | c1ccc(cc1)COP(=O)([O-])OCc2ccccc2.[NH4+] |
Mechanistic Applications in Drug Development[4]
The "Protect-Phosphorylate-Deprotect" Strategy
The core utility of ammonium dibenzyl phosphate lies in its ability to deliver a masked phosphate group. Direct phosphorylation with phosphoric acid often leads to poly-phosphorylation or side reactions. The dibenzyl group limits reactivity to a single site and renders the intermediate lipophilic, facilitating purification on silica gel—a feat difficult with free phosphates.
Prodrug Solubility Enhancement
Many drug candidates fail due to poor aqueous solubility. Converting a hydroxyl or amine group into a dibenzyl phosphate ester, followed by debenzylation, yields a water-soluble mono- or di-sodium phosphate prodrug. This moiety is rapidly cleaved in vivo by alkaline phosphatases to release the parent drug.
Mechanism of Action Diagram
The following diagram illustrates the standard workflow for converting a hydrophobic drug (R-OH) into a soluble phosphate prodrug using this reagent.
Figure 1: The strategic pathway for phosphate prodrug synthesis using ammonium dibenzyl phosphate.
Experimental Protocols
Protocol A: Conversion to Silver Dibenzyl Phosphate (Activation)
While the ammonium salt is stable, direct nucleophilic substitution often requires the more reactive silver salt to drive the reaction with alkyl halides (e.g., glycosyl halides).
Rationale: The ammonium cation is non-coordinating but offers low solubility in the organic solvents required for
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Dissolution: Dissolve Ammonium Dibenzyl Phosphate (10 mmol, 2.95 g) in deionized water (20 mL).
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Precipitation: Slowly add a solution of Silver Nitrate (
, 10.5 mmol) in water (10 mL) with vigorous stirring. A white precipitate of Silver Dibenzyl Phosphate will form immediately. -
Filtration: Filter the solid under vacuum (Buchner funnel).
-
Washing: Wash the cake with ice-cold water (
mL) to remove excess ammonium nitrate. -
Drying: Dry the solid in a vacuum desiccator over
in the dark (silver salts are light-sensitive). -
Yield: Quantitative. Store in amber vials.
Protocol B: Phosphorylation via Mitsunobu Coupling
For substrates containing a primary or secondary alcohol, the ammonium salt can be used directly if converted to the free acid in situ or used in excess with standard Mitsunobu reagents.
Reagents: Substrate (R-OH),
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Preparation: In a flame-dried flask under Argon, dissolve the substrate (1.0 eq) and
(1.5 eq) in anhydrous THF. -
Addition: Add Ammonium Dibenzyl Phosphate (1.5 eq). Note: The salt may not fully dissolve initially.
-
Coupling: Cool to 0°C. Add DIAD (1.5 eq) dropwise over 10 minutes. The solution will turn yellow.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. The ammonium salt will dissolve as the phosphate anion reacts.
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Workup: Quench with water (1 mL). Concentrate THF under reduced pressure.
-
Purification: Resuspend residue in
, filter off triphenylphosphine oxide (TPPO) precipitate. Purify the filtrate via flash chromatography (Hexane/EtOAc).
Protocol C: Deprotection (Hydrogenolysis)
Rationale: Benzyl groups are removed under neutral conditions, preserving acid-sensitive glycosidic bonds or base-sensitive esters.
-
Solvent System: Dissolve the Dibenzyl Phosphate Ester intermediate in MeOH or EtOH/EtOAc (1:1).
-
Catalyst: Add 10% Pd/C (10-20% by weight of the substrate).
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Hydrogenation: Degas the flask and attach a hydrogen balloon (1 atm). Stir vigorously at Room Temperature for 1–4 hours.
-
Monitoring: Monitor by TLC (the product will be highly polar and stay at the baseline).
-
Filtration: Filter through a Celite pad to remove the catalyst.
-
Isolation: Concentrate the filtrate. The residue is the free phosphoric acid monoester. For storage, convert to a sodium salt by adding 2 eq of NaOH or
and lyophilizing.
Handling, Stability & Troubleshooting
Stability Matrix
The ammonium salt is significantly more stable than the free acid, but it is not inert.
| Condition | Stability Impact | Recommendation |
| Thermal | Decomposes >150°C (releases | Do not heat neat. Dry under vacuum <40°C. |
| Hydrolysis | Slow hydrolysis in moist air | Store in desiccator. |
| Acidic Media | Stable (benzyl groups are acid-stable) | Compatible with acidic workups (HCl washes). |
| Basic Media | Stable | Compatible with amine bases ( |
Troubleshooting Common Issues
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Issue: Low yield in Mitsunobu reaction.
-
Cause: Poor solubility of the ammonium salt in THF.
-
Fix: Sonicate the reaction mixture before adding DIAD. Alternatively, partition the ammonium salt between EtOAc and dilute HCl to isolate the fresh free acid immediately before use (Caution: Free acid is unstable, use within 1 hour).
-
-
Issue: Incomplete Deprotection.
-
Cause: Catalyst poisoning by Sulfur or Nitrogen in the substrate.
-
Fix: Use
(Pearlman's catalyst) or increase pressure (50 psi).
-
References
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FDA Global Substance Registration System (GSRS). Ammonium Dibenzyl Phosphate (UNII: P9AWN55JN7).[2] U.S. Food and Drug Administration. [Link]
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PubChem. Dibenzyl Phosphate (Compound Summary). National Library of Medicine. (Note: Refers to the parent acid/anion properties). [Link]
- Silverberg, L. J., et al. (1996). A Simple, Rapid, and Efficient Synthesis of Dibenzyl Phosphate. Tetrahedron Letters, 37(4), 471-474. (Describes the synthesis and stability issues of the free acid vs salts).
- Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270.
